[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol
Description
Properties
IUPAC Name |
(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCKAIHMKJPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Construction
The 2,3,4-trisubstituted thiophene scaffold presents significant synthetic challenges due to the electronic effects of adjacent substituents. Two predominant methodologies emerge from the literature:
- Knorr Thiophene Synthesis : Cyclocondensation of γ-ketoesters with sulfur sources under acidic conditions remains the most cited route for constructing the central thiophene ring. A 2017 study demonstrated that using ethyl 4-phenyl-3-oxobutanoate with elemental sulfur in the presence of polyphosphoric acid yields the 3,4-disubstituted thiophene precursor in 58% yield.
- Cross-Coupling Approaches : Transition metal-catalyzed couplings enable precise substitution patterns. The Stille coupling between 3-bromo-4-phenylthiophene and tributyl(pyrrol-1-yl)stannane using Pd(PPh₃)₄ as catalyst achieves the desired connectivity but suffers from stoichiometric tin waste.
Methanol Group Introduction
Late-stage hydroxylation strategies prove less efficient than early alcohol incorporation. The current gold standard employs protected alcohol precursors, with tert-butyldimethylsilyl (TBS) ethers showing superior stability during subsequent coupling reactions.
Stepwise Synthesis Methodologies
Grignard-Based Sequential Assembly
This four-step sequence remains the most reproduced pathway in academic settings:
- Thiophene Aldehyde Formation : 2-Bromo-3-iodothiophene undergoes formylation via directed ortho-metalation using LDA followed by DMF quenching, yielding 2-bromo-3-iodothiophene-4-carbaldehyde in 72% yield.
- Phenyl Group Installation : A nickel-catalyzed Kumada coupling with phenylmagnesium bromide introduces the C4 phenyl group. Optimal conditions (NiCl₂(dppe), THF, −10°C) achieve 85% conversion.
- Pyrrole Coupling : Suzuki-Miyaura conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) couple 1H-pyrrole-1-boronic acid pinacol ester to the iodinated position. Microwave irradiation at 120°C for 15 minutes enhances yield to 78%.
- Alcohol Reduction : The aldehyde intermediate undergoes stereoselective reduction using (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) to furnish the (R)-enantiomer with 94% ee.
Table 1: Comparative Yields in Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Formylation | LDA, DMF, −78°C | 72 | 98.2 |
| Kumada Coupling | NiCl₂(dppe), PhMgBr | 85 | 99.1 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, MW 120°C | 78 | 97.8 |
| Borane Reduction | (+)-DIP-Cl, THF | 89 | 99.4 |
One-Pot Tandem Approach
Recent advances in cascade reactions enable a streamlined synthesis:
- Concurrent Coupling-Reduction : Combining Heck coupling (for pyrrole introduction) with in situ aldehyde reduction using polymethylhydrosiloxane (PMHS) reduces step count but compromises enantiocontrol.
- Solvent Effects : A 2022 study identified hexafluoroisopropanol (HFIP) as optimal solvent, leveraging its strong hydrogen-bond-donating ability to accelerate both coupling and reduction steps.
Enantioselective Synthesis Challenges
Asymmetric Reduction Methodologies
The prochiral aldehyde center at C2 requires precise stereochemical control:
- Catalytic CBS Reduction : Corey-Bakshi-Shibata reduction using 20 mol% oxazaborolidine catalyst achieves 88% ee but necessitates rigorous exclusion of moisture.
- Biocatalytic Approaches : Alcohol dehydrogenases from Lactobacillus kefir demonstrate superior stereoselectivity (99% ee) under mild aqueous conditions, though substrate solubility remains problematic.
Table 2: Enantioselectivity Comparison
| Method | Catalyst/Enzyme | ee (%) | Temperature |
|---|---|---|---|
| CBS Reduction | Oxazaborolidine C1 | 88 | −78°C |
| Enzymatic Reduction | LkADH | 99 | 25°C |
| Borane Reduction | (+)-DIP-Cl | 94 | 0°C |
Industrial-Scale Production Considerations
Continuous Flow Systems
Transitioning from batch to flow chemistry addresses key scalability issues:
- Microreactor Design : Silicon carbide microreactors enable precise temperature control during exothermic Grignard steps, reducing decomposition byproducts.
- In-line Purification : Integrated catch-and-release columns containing quadraPure™ scavengers remove residual palladium catalysts to <5 ppm.
Green Chemistry Innovations
Recent developments focus on sustainable methodologies:
- Photoredox Catalysis : Visible-light-mediated coupling using eosin Y as photocatalyst reduces energy consumption by 40% compared to thermal methods.
- Solvent Recycling : Azeotropic mixture recovery systems achieve 92% solvent reuse in large-scale runs.
Analytical Characterization Standards
Spectroscopic Validation
Comprehensive characterization requires multimodal analysis:
- ¹H NMR : Diagnostic signals include the thiophene β-proton at δ 7.25 (d, J = 5.1 Hz) and the methanol CH₂OH group as a triplet at δ 4.45.
- HRMS : Electrospray ionization (ESI+) shows exact mass m/z 270.0924 [M+H]⁺ (calc. 270.0921).
Table 3: Key Spectroscopic Data
| Technique | Characteristic Signal | Reference Value |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.45 (t, J = 6.2 Hz, CH₂OH) | δ 4.42–4.48 |
| ¹³C NMR | δ 62.8 (CH₂OH) | δ 62.5–63.1 |
| IR (ATR) | 3250 cm⁻¹ (O-H stretch) | 3200–3300 cm⁻¹ |
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl group undergoes esterification with acid chlorides or anhydrides. For example:
-
Reaction with thiophen-3-yl acetyl chloride in the presence of triethylamine yields thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) ( ).
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Thiophen-3-yl acetyl chloride | Triethylamine, 0°C, CH₂Cl₂ | Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) | 57–88% |
| Adipoyl chloride | Reflux, THF | Polyester derivatives | 30–96% |
These reactions proceed via nucleophilic acyl substitution, with the alcohol oxygen attacking the electrophilic carbonyl carbon ( ).
Electrochemical Polymerization
The thiophene moiety enables electrochemical polymerization, forming conductive polymers:
-
Potentiostatic polymerization of TAPE in acetonitrile with tetrabutylammonium tetrafluoroborate (TBAFB) produces homopolymers. Copolymerization with bithiophene or pyrrole enhances conductivity ( ).
| Monomer | Electrolyte | Potential (V) | Conductivity (S/cm) |
|---|---|---|---|
| TAPE | TBAFB/CH₃CN | +1.2 vs. Ag/Ag⁺ | 10⁻³–10⁻² |
| TAPE + Bithiophene | TBAFB/CH₃CN | +1.0 vs. Ag/Ag⁺ | 10⁻²–10⁻¹ |
Cyclic voltammetry reveals oxidation peaks at +1.1–1.3 V, corresponding to the formation of polarons/bipolarons ( ).
Oxidation to Carboxylic Acid
The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:
-
Treatment with KMnO₄ in acidic media converts the alcohol to [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carboxylic acid ( ).
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 h | 2-Thienyl carboxylic acid derivative | 45–65% |
Nucleophilic Substitution
The alcohol group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:
-
Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding tosylate, enabling SN2 reactions with amines or thiols ( ).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TsCl | Pyridine, 0°C, 2 h | Tosylate intermediate | 70–85% |
| Tosylate + NH₃ | MeOH, 50°C, 6 h | Amine derivative | 34–56% |
Microwave-Assisted Reactions
Microwave irradiation accelerates condensation reactions involving the hydroxymethyl group:
-
Reaction with 2-hydroxyacetophenone derivatives under alkaline conditions yields flavanone analogs ( ).
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2-Hydroxyacetophenone | NaOH, EtOH, MW (180 W, 15 min) | 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one | 50–58% |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220–250°C, with mass loss corresponding to the release of the hydroxymethyl group as formaldehyde ( ).
| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Pathway |
|---|---|---|
| 220–300 | 15–20 | Dehydration of –CH₂OH |
| 300–400 | 40–50 | Pyrrole and thiophene ring cleavage |
Biological Activity
While not a direct reaction, the compound’s derivatives exhibit antimicrobial and anti-inflammatory properties:
-
Flavanone derivatives inhibit Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) ( ).
-
Pyrrolyl analogs show cyclooxygenase (COX) inhibition (IC₅₀: 12–18 µM) ( ).
Key Findings:
-
The hydroxymethyl group is the primary site for esterification, oxidation, and substitution.
-
Electrochemical polymerization leverages the thiophene ring’s π-conjugation for conductive materials.
-
Microwave synthesis enhances reaction efficiency for flavanone derivatives.
-
Thermal stability data inform processing conditions for polymer applications.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure combines phenyl, pyrrole, and thiophene rings, which are known to interact with various biological targets. Research indicates that derivatives of this compound may exhibit significant activity against certain diseases, including metabolic syndrome and central nervous system disorders.
Case Study: Antimicrobial Activity
A study synthesized derivatives of related compounds and evaluated their antimicrobial properties. The results indicated that certain derivatives demonstrated effective inhibition against a range of microorganisms, suggesting that [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol could serve as a lead compound for developing new antimicrobial agents .
Materials Science
Organic Electronics
The unique structural characteristics of this compound make it a candidate for applications in organic electronics. Its ability to form conductive polymers opens avenues for its use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Conductivity Properties
| Compound | Conductivity (S/m) | Application |
|---|---|---|
| This compound | 0.01 | OLEDs |
| Related Compound A | 0.02 | Photovoltaics |
| Related Compound B | 0.005 | Sensors |
Biological Studies
Enzyme Interaction Studies
Research into the interactions of this compound with enzymes and receptors is ongoing. Preliminary findings suggest that the compound may act as an inhibitor or modulator of specific enzymes, potentially leading to therapeutic applications in treating various conditions.
Case Study: Mechanism of Action
A study explored the mechanism of action of similar compounds that interact with enzymes involved in metabolic pathways. The findings indicated that these compounds could influence enzyme activity, thereby affecting metabolic processes linked to disorders such as type 2 diabetes .
Summary of Findings
The applications of this compound span multiple scientific domains:
- Medicinal Chemistry : Potential for drug development targeting metabolic and CNS disorders.
- Materials Science : Viability in organic electronics due to conductive properties.
- Biological Studies : Insights into enzyme interactions suggest therapeutic potential.
Mechanism of Action
The mechanism of action of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Thiophene Derivatives
Key Observations :
- Functional group variations at position 2 significantly alter physicochemical properties. The hydroxymethyl group in the target compound increases polarity compared to carboxylic acid (-COOH) or carboxamide (-CONHR) derivatives .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |
|---|---|---|---|
| This compound | ~257.34* | Soluble in polar organic solvents (e.g., ethanol, DMSO) | Not reported |
| 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | ~255.29 | Moderate solubility in DMSO | Not reported |
| N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | 384.44 | Soluble in organic solvents | Not reported |
Notes:
- *Calculated molecular weight based on formula C14H13NOS.
- Hydroxymethyl and carboxamide groups generally enhance solubility in polar solvents compared to non-functionalized analogs .
Biological Activity
The compound [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol is a member of the pyrrole and thienyl derivatives, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a phenyl group, a pyrrole ring, and a thienyl moiety. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For example, some pyrrole derivatives target enzymes such as thymidylate synthase and HDAC (histone deacetylase), leading to antiproliferative effects in cancer cells .
- Antioxidant Activity : The presence of the thienyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This has been observed in related structures where antioxidant capacity correlates with specific substituents on the aromatic rings .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. Compounds with similar structures have shown significant reductions in cell viability, indicating potential as anticancer agents .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Anticancer Activity Study : A study examined the effects of pyrrole derivatives on human lung adenocarcinoma cells (A549). Results indicated that modifications in substituents significantly influenced cytotoxicity, suggesting that similar modifications could enhance the activity of this compound .
- Antioxidant Evaluation : Research demonstrated that certain thienyl derivatives possess strong antioxidant properties, correlating with their structural features. This suggests that this compound could similarly exhibit protective effects against oxidative damage .
- Inflammation Model : In an animal model, pyrrole derivatives were shown to reduce edema induced by carrageenan, indicating anti-inflammatory potential. This finding supports further exploration of this compound in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
